

Spectroscopic Profile of 2-Bromo-4-iodo-1-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-iodo-1-methylbenzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Bromo-4-iodo-1-methylbenzene** (CAS No. 26670-89-3). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound.^[1] Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis.

2-Bromo-4-iodo-1-methylbenzene is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring.^[1] Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited.^[1] Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds.^[1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **2-Bromo-4-iodo-1-methylbenzene**. These predictions were generated using established computational methods and databases.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1][2]

Predicted ^1H NMR Data (CDCl_3)

The predicted ^1H NMR spectrum of **2-Bromo-4-iodo-1-methylbenzene** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet for the methyl group in the upfield region.[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-6	~7.60	Doublet	1H
H-5	~7.35	Doublet of Doublets	1H
H-3	~6.95	Doublet	1H
- CH_3	~2.40	Singlet	3H

Predicted ^{13}C NMR Data (CDCl_3)

The predicted ^{13}C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1] The chemical shifts are influenced by the attached substituents.[1]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~140
C-2	~125
C-3	~132
C-4	~95
C-5	~140
C-6	~135
- CH_3	~22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	-CH ₃
1600-1450	C=C Stretch	Aromatic Ring
1200-1000	C-Br Stretch	Aryl Bromide
1000-800	C-I Stretch	Aryl Iodide
850-800	C-H Bending (out-of-plane)	Substituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[1\]](#) The molecular weight of **2-Bromo-4-iodo-1-methylbenzene** is 296.93 g/mol.
[\[3\]](#)

Predicted Mass Spectrometry Data

m/z Value	Interpretation
296/298	Molecular ion peak ([M] ⁺ and [M+2] ⁺) showing the isotopic pattern of bromine.
217	[M-Br] ⁺
170	[M-I] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-25 mg of **2-Bromo-4-iodo-1-methylbenzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[1][4] For ^{13}C NMR, a more concentrated solution of 50-100 mg may be required.[4] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool to remove any solid particles.[4]
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]
- ^1H NMR Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.[1]
 - Shim the magnetic field to achieve optimal homogeneity.[1]
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.[1]
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1][2]
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.[1][2]
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[2]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation:

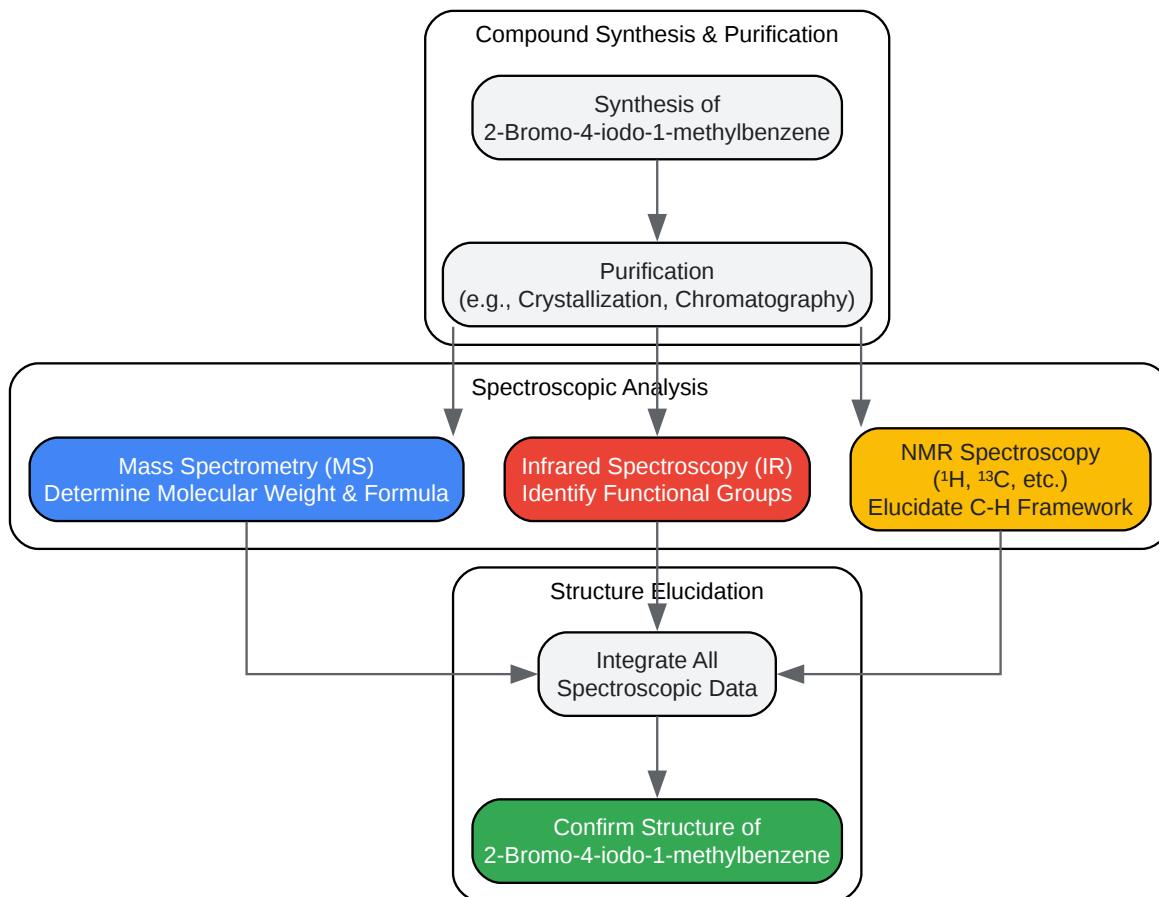
- Dissolve a small amount (a few milligrams) of solid **2-Bromo-4-iodo-1-methylbenzene** in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]
- Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample holder.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
 - If the peaks are too intense, the film is too thick and should be remade with a more dilute solution.[5] If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[5]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: The sample molecules are converted into ions. Electron ionization (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[6][7]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1][6]
- Detection: A detector records the abundance of each ion, generating the mass spectrum, which is a plot of relative intensity versus m/z .[6][7]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-4-iodo-1-methylbenzene**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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